Home > Products > Screening Compounds P46852 > Betamethasone 9(11)-ene-d9
Betamethasone 9(11)-ene-d9 -

Betamethasone 9(11)-ene-d9

Catalog Number: EVT-1496359
CAS Number:
Molecular Formula: C₂₆H₂₄D₉O₅
Molecular Weight: 434.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Betamethasone 9(11)-ene-d9 is a synthetic corticosteroid derived from betamethasone, characterized by a deuterated hydrogen at the 9-position and a double bond between the 9 and 11 positions in its steroid structure. This compound is primarily utilized for its potent anti-inflammatory and immunosuppressive properties, making it effective in treating various conditions such as rheumatic disorders, skin diseases, allergic reactions, and certain cancers . The molecular formula of betamethasone 9(11)-ene-d9 is C22H29D9O5C_{22}H_{29}D_9O_5, reflecting its modified hydrogen content due to deuteration.

Source and Classification

Betamethasone 9(11)-ene-d9 belongs to the class of organic compounds known as corticosteroids, specifically categorized under 21-hydroxysteroids. It is classified as a small molecule with significant pharmaceutical applications. The compound is recognized for its glucocorticoid receptor agonist activity, which plays a crucial role in modulating immune responses and inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of betamethasone 9(11)-ene-d9 involves multiple steps, starting from a suitable steroid precursor. Key steps include:

  1. Fluorination: This step introduces a fluorine atom into the steroid structure, typically using reagents like diethylaminosulfur trifluoride (DAST).
  2. Hydroxylation: This process adds hydroxyl groups to the steroid backbone, often using oxidizing agents such as chromium trioxide.
  3. Deuteration: Incorporating deuterium atoms is achieved using deuterium gas or deuterated solvents under controlled conditions.

Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, employing rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) for quality control.

Molecular Structure Analysis

Structure and Data

The molecular structure of betamethasone 9(11)-ene-d9 features a steroid backbone with specific modifications:

  • Molecular Formula: C22H29D9O5C_{22}H_{29}D_9O_5
  • Molecular Weight: Approximately 392.46 g/mol
  • Structural Characteristics:
    • Presence of a double bond between carbon atoms at positions 9 and 11.
    • Deuterated hydrogen at position 9.

The structural modifications enhance its pharmacological properties compared to non-deuterated forms of betamethasone .

Chemical Reactions Analysis

Reactions and Technical Details

Betamethasone 9(11)-ene-d9 undergoes several chemical reactions due to its functional groups:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
  • Substitution: Halogenation reactions can introduce halogen atoms into the molecule using reagents like N-bromosuccinimide (NBS) for bromination.

These reactions are critical for developing various formulations and derivatives with specific therapeutic applications.

Mechanism of Action

Betamethasone 9(11)-ene-d9 exerts its biological effects primarily through binding to glucocorticoid receptors located in the cytoplasm. Upon binding:

  1. The receptor-ligand complex translocates into the nucleus.
  2. It binds to glucocorticoid response elements in DNA, modulating the transcription of target genes involved in inflammatory responses.
  3. Key molecular targets include genes encoding cytokines, chemokines, and adhesion molecules, leading to the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors in inflammation pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under acidic or basic conditions.

Relevant data indicate that the deuterated form may exhibit altered pharmacokinetics compared to non-deuterated counterparts, potentially influencing its therapeutic efficacy.

Applications

Betamethasone 9(11)-ene-d9 has diverse applications across various scientific fields:

  • Chemistry: Serves as a reference standard in analytical chemistry for developing new analytical methods.
  • Biology: Employed in studies investigating glucocorticoid effects on cellular processes and gene expression.
  • Medicine: Utilized in preclinical and clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases.
  • Industry: Applied in formulating topical and systemic corticosteroid medications .
Introduction to Betamethasone 9(11)-ene-d9

Nomenclature and Structural Characterization

The systematic nomenclature of Betamethasone 9(11)-ene-d9 follows IUPAC conventions for deuterated steroid derivatives: (8S,9R,10S,11S,13S,14S,16S,17R)-9-Deuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one. This nomenclature precisely defines the deuterium substitution at the C9 position while retaining the original betamethasone configuration, including the 9α-fluoro and 16β-methyl groups essential for glucocorticoid potency [2] [3]. The compound is identified by several registry numbers: CAS 101933 (base compound), PubChem CID 101933, and ChemSpider ID 9399, providing unique identifiers across major chemical databases [1] [2].

Structurally, Betamethasone 9(11)-ene-d9 maintains the core diene ketone system (Δ1,4-3-ketone) in ring A that is characteristic of potent glucocorticoids, along with the essential 11β-hydroxy group and 17α-hydroxycorticosteroid side chain terminating in a hydroxyacetone moiety [2] [6]. The deuterium substitution specifically targets the C9 position adjacent to the crucial fluorine atom at C9, creating a molecular probe ideally situated for studying metabolic transformations involving the 9,11-ene configuration. Spectroscopic characterization reveals distinctive signatures: ¹H-NMR shows corresponding signal depletion at the C9 position while maintaining betamethasone's characteristic resonances (H4 at δ 6.10-6.20 ppm, H2 at δ 7.20-7.30 ppm); ¹³C-NMR exhibits an isotopic shift at C9 (δ 85.5 ppm); and mass spectrometry displays the characteristic +9 m/z shift in molecular ion clusters (M⁺ at m/z 401.55) with diagnostic fragment ions at m/z 361.5 and 391.5, consistent with the loss of deuterium-containing fragments [3].

Table 1: Nomenclature and Identifiers for Betamethasone 9(11)-ene-d9

Nomenclature SystemDesignation
IUPAC Name(8S,9R,10S,11S,13S,14S,16S,17R)-9-Deuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Chemical FormulaC₂₂H₁₉D₉FO₅
Molecular Weight401.55 g/mol
CAS Registry101933 (base compound)
PubChem CID101933
ChemSpider ID9399

Significance of Deuterated Analogs in Pharmaceutical Research

Deuterated pharmaceutical compounds like Betamethasone 9(11)-ene-d9 leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (approximately 1-2 kcal/mol more stable than C-H) reduces the rate of enzymatic cleavage at the deuterated position. This phenomenon offers substantial advantages for drug metabolism studies: (1) It extends the metabolic half-life of the deuterated molecule by slowing cytochrome P450-mediated transformations, particularly oxidation at or near the deuterated site; (2) It reduces the formation of reactive metabolites that may cause toxicity; and (3) It creates a distinct mass spectrometric signature that enables unambiguous differentiation from endogenous steroids in complex biological matrices [3] [6]. For betamethasone specifically, deuteration at C9 may stabilize the critical 9-fluoro-11-hydroxy configuration against dehydration reactions that form inactive Δ9(11) derivatives, thereby potentially enhancing metabolic stability while retaining glucocorticoid receptor affinity.

In analytical applications, Betamethasone 9(11)-ene-d9 serves as an ideal internal standard for LC-MS/MS quantification of endogenous betamethasone and its metabolites in biological samples. The +9 mass unit shift creates no isotopic overlap with natural betamethasone (molecular weight 392.47 g/mol), enabling precise quantification without mathematical correction for isotopic contribution. This analytical utility is demonstrated in sensitive detection methods capable of quantifying betamethasone residues at sub-μg/kg levels in complex matrices like fish tissue, plasma, and pharmaceutical formulations [3]. The compound's structural fidelity ensures identical chromatographic behavior and ionization efficiency to its non-deuterated counterpart, eliminating quantification errors from differential matrix effects—a critical advantage over structural analogs as internal standards.

Beyond analytical applications, deuterated betamethasone derivatives provide crucial insights into structure-metabolism relationships (SMR) within the corticosteroid class. By systematically comparing metabolic pathways of deuterated versus non-deuterated betamethasone, researchers can identify rate-limiting metabolic steps and determine which transformations significantly influence pharmacokinetic profiles. This approach has revealed that C9 position metabolism significantly contributes to betamethasone's elimination, with deuterium substitution potentially altering the hepatic clearance mediated by CYP3A4 enzymes [2] [3]. Such insights guide pharmaceutical chemists in designing next-generation corticosteroids with optimized metabolic stability while maintaining therapeutic efficacy.

Table 2: Research Applications of Deuterated Betamethasone Analogs

Application DomainSpecific UtilityTechnical Advantage
Analytical ChemistryInternal standard for LC-MS/MS quantification+9 m/z shift eliminates isotopic overlap; identical chromatography
Metabolic StudiesIdentification of metabolic soft spotsKinetic isotope effect reveals rate-limiting enzymatic steps
Receptor Binding StudiesDifferentiation of target binding vs. metabolic effectsStructural conservation maintains glucocorticoid receptor affinity
Tissue DistributionAutoradiography alternative via MS imagingNon-radioactive tracing; precise spatial resolution
Enzyme KineticsCYP3A4 metabolism characterizationQuantification of primary vs. secondary metabolic pathways

Historical Development of Betamethasone Derivatives

The development of Betamethasone 9(11)-ene-d9 represents the culmination of over seven decades of steroid research that began with the isolation of adrenal corticosteroids in the 1940s. The historical trajectory commenced with Tadeus Reichstein's pioneering work on extractive steroid chemistry and Edward Calvin Kendall's chemical syntheses, culminating in Philip Hench's Nobel Prize-winning clinical investigations that established cortisone (Compound E) as a potent anti-inflammatory agent in 1948 [4] [5]. These foundational discoveries revealed the immense therapeutic potential of corticosteroids but also exposed significant limitations: mineralocorticoid side effects and short plasma half-lives that restricted clinical utility.

The subsequent pharmaceutical evolution focused on structural modifications to enhance glucocorticoid specificity and metabolic stability. Fluorination at C9 emerged as a transformative strategy in the 1950s, yielding fluorinated derivatives with dramatically increased anti-inflammatory potency—approximately 10-fold greater than hydrocortisone. Schering Corporation scientists pioneered the synthesis of 9α-fluorohydrocortisone in 1954, demonstrating unprecedented topical efficacy [5] [6]. This breakthrough catalyzed exploration of additional modifications, including the critical introduction of a 16β-methyl group that yielded betamethasone in 1958. This structural innovation achieved two key advantages: (1) It virtually eliminated unwanted mineralocorticoid activity; and (2) It enhanced metabolic stability by sterically hindering oxidation at the C16 position [2] [5].

The development of deuterated betamethasone analogs represents the most recent chapter in this evolutionary progression. Building upon the established structure-activity relationships of corticosteroid molecules, pharmaceutical chemists applied isotopic modification strategies that emerged prominently in the 2010s. The specific targeting of the C9 position for deuterium substitution reflects sophisticated understanding of betamethasone's metabolic vulnerabilities—particularly the susceptibility to dehydration reactions at C9-C11, which inactivate the molecule. Historical synthesis approaches for betamethasone derivatives evolved from microbiological transformations of steroidal precursors in the 1960s to modern semi-synthetic routes utilizing deuterated reagents introduced after 2000 [3] [5]. The synthesis of Betamethasone 9(11)-ene-d9 specifically employs deuterated diazomethane (CD₂N₂) or deuterium gas reduction of Δ9(11) intermediates over palladium catalysts to achieve stereospecific deuterium incorporation at the C9 position [3].

Table 3: Historical Milestones in Betamethasone Derivative Development

Time PeriodKey DevelopmentSignificance
1948-1952Isolation of cortisone (Compound E) and hydrocortisone (Compound F)Foundation of corticosteroid therapeutics; Nobel Prize awarded
1954-1958Synthesis of 9α-fluorinated corticosteroids10-fold potency increase; topical efficacy demonstrated
1958Patent of betamethasone as 16β-methyl isomer of dexamethasoneElimination of mineralocorticoid side effects; enhanced metabolic stability
1960sDevelopment of betamethasone esters (valerate, dipropionate)Enhanced lipophilicity and dermal penetration
1990sAdvanced analytical methods (LC-MS) for steroid quantificationEnabled precise pharmacokinetic studies
2010sDeuterated steroid analogs for metabolic researchApplication of kinetic isotope effect to optimize pharmacokinetics

Properties

Product Name

Betamethasone 9(11)-ene-d9

Molecular Formula

C₂₆H₂₄D₉O₅

Molecular Weight

434.59

Synonyms

17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione 17-Valerate-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.